Dimerization Kinetics: Acetonitrile Oxide Dimerizes Faster Than Aromatic Analogs Due to Conjugation Differences
Density functional theory (B3LYP/6-31G*) calculations comparing acetonitrile oxide and para-chlorobenzonitrile oxide reveal a mechanistically significant difference: the dimerization of aromatic nitrile oxides is retarded because conjugation between the nitrile oxide and aryl group is interrupted during the C–C bond-forming step [1]. This effect is absent in acetonitrile oxide, making it the more kinetically labile dimerization substrate.
| Evidence Dimension | Dimerization energy barrier (activation energy difference) |
|---|---|
| Target Compound Data | Lower energy barrier relative to aromatic analog (explicit value not reported in source; difference inferred from mechanistic conclusion) |
| Comparator Or Baseline | para-Chlorobenzonitrile oxide: Higher energy barrier due to conjugation interruption |
| Quantified Difference | Mechanism-based: Retardation attributed to interrupted aryl-nitrile oxide conjugation; quantitative barrier difference not provided |
| Conditions | DFT at B3LYP/6-31G* level; gas-phase computational model |
Why This Matters
Faster dimerization kinetics for acetonitrile oxide informs shelf-life and handling requirements; users requiring a nitrile oxide that remains monomeric longer should select an aromatic analog instead.
- [1] Yu, Z.-X.; Caramella, P.; Houk, K. N. Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. J. Am. Chem. Soc. 2003, 125 (50), 15420–15425. View Source
